Anemarrhenasaponin A2

Platelet Aggregation Thrombosis Cardiovascular Research

Researchers studying thrombotic pathways require specific saponin standards; generic Timosaponin mixtures cannot ensure reproducibility. Anemarrhenasaponin A2 (≥98% HPLC) provides a defined, moderate inhibitor of ADP-induced platelet aggregation (effective at 50-100 µg/mL in rat PRP). • Enables targeted dissection of the P2Y purinoceptor pathway without the excessive potency of Timosaponin A-III. • Validated UHPLC-QTOF-MS marker for QC of Zhimu extracts and TCM formulations. • Serves as a benchmark glycoside in SAR studies comparing antiplatelet vs. cytotoxic activities. Procure with confidence for experimental consistency.

Molecular Formula C39H64O14
Molecular Weight 756.9 g/mol
Cat. No. B12421231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnemarrhenasaponin A2
Molecular FormulaC39H64O14
Molecular Weight756.9 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC1
InChIInChI=1S/C39H64O14/c1-17-7-10-39(48-16-17)18(2)28-25(53-39)12-22-20-6-5-19-11-24(23(42)13-38(19,4)21(20)8-9-37(22,28)3)49-36-34(32(46)30(44)27(15-41)51-36)52-35-33(47)31(45)29(43)26(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3/t17-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1
InChIKeyZGVRGXGXZKITGK-OVTRSHBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anemarrhenasaponin A2: Antiplatelet Steroidal Saponin


Anemarrhenasaponin A2 (CAS 117210-12-5, synonym Timosaponin AII or Schidigerasaponin F2) is a steroidal saponin [1] with the molecular formula C39H64O14 and a molecular weight of 756.92 g/mol [2]. It is primarily isolated from the rhizomes of *Anemarrhena asphodeloides* [1]. This compound has been identified as an inhibitor of adenosine diphosphate (ADP)-induced platelet aggregation , which suggests a potential role in modulating thrombotic pathways .

ADP-induced platelet aggregation pathway studies
Steroidal saponin glycoside from Anemarrhena asphodeloides
Defined glycosylation for SAR and comparator studies

Substitution Risks for Anemarrhenasaponin A2


While *Anemarrhena asphodeloides* contains a suite of structurally related steroidal saponins, including Timosaponin A-III, Timosaponin B-II, and Anemarsaponin B, they cannot be assumed to be functionally interchangeable. Despite sharing a common biosynthetic origin, these saponins exhibit distinct efficacy profiles in specific assays. For example, in a comparative study evaluating platelet aggregation, Timosaponin A-III demonstrated a significantly stronger inhibitory effect than other isolated saponins, including Anemarrhenasaponin A2 [1]. Therefore, the selection of the specific compound is critical for experimental reproducibility and for targeting precise mechanisms of action. Generalizing the activity of one *Anemarrhena* saponin to another without specific, quantitative evidence will lead to inaccurate conclusions and experimental failure.

Timosaponin A-III potency shift
Timosaponin A-III showed the strongest inhibition among tested saponins; its antiplatelet profile may not transfer to Anemarrhenasaponin A2.
Other Anemarrhena saponin variability
Structurally related saponins from the same source exhibit distinct assay responses and cannot be assumed interchangeable.
Aglycone activity mismatch
Sarsasapogenin (aglycone) is reported with anticancer, antioxidant, and antidiabetic activities, differing from the glycoside's primary antiplatelet context.

Anemarrhenasaponin A2 Comparative Analysis


Antiplatelet Potency vs. Timosaponin A-III

In a study evaluating 13 steroidal glycosides from *Anemarrhena asphodeloides*, the inhibitory effect on ADP-induced platelet aggregation was quantified [1]. While Anemarrhenasaponin A2 showed inhibition at concentrations of 50 and 100 µg/mL [2], Timosaponin A-III (Compound 13) exhibited the strongest inhibitory effect among all tested compounds [1]. This intra-study comparison establishes a clear efficacy hierarchy, confirming that Timosaponin A-III is a more potent antiplatelet agent than Anemarrhenasaponin A2 in this model.

Antiplatelet potency
Head-to-head
Anemarrhenasaponin A2: inhibitory effect at 50–100 µg/mL. Timosaponin A-III: strongest inhibition among 13 tested saponins (rank 1).
Supports compound-specific rank-order; Timosaponin A-III is more potent in this model.
Exact IC50 not reported; rat PRP model.
Platelet Aggregation Thrombosis Cardiovascular Research

UHPLC-QTOF-MS Quantification Method

A validated UHPLC/Q-TOF MS method was developed for the simultaneous quantification of seven major steroidal saponins, including Anemarrhenasaponin A2 and its close analog Timosaponin A-III [1]. This method achieved complete separation of all seven saponins within 18 minutes and demonstrated high precision with intra-day and inter-day variations of less than 5.0% [1]. The limits of detection (LOD) for these saponins ranged from 0.05 to 0.22 ng/µL, and limits of quantitation (LOQ) from 0.18 to 0.75 ng/µL [1]. This provides a precise, validated tool for distinguishing and quantifying Anemarrhenasaponin A2 in complex mixtures, ensuring accurate procurement and experimental dosing.

UHPLC-QTOF-MS method
Method context
Separation of 7 saponins in 18 min; LOD 0.05–0.22 ng/µL, LOQ 0.18–0.75 ng/µL; precision <5.0%.
Enables accurate identification and quantification in complex extracts.
Validated for simultaneous saponin analysis.
Analytical Chemistry Quality Control UHPLC-MS

Structural Activity Differences from Sarsasapogenin

Anemarrhenasaponin A2 is a glycoside, whereas Sarsasapogenin is its aglycone (non-sugar) counterpart . The presence of the sugar moiety (O-β-D-glucopyranosyl(1-2)O-β-D-galactopyranoside) in Anemarrhenasaponin A2 [1] fundamentally alters its physicochemical properties and biological activity. While Sarsasapogenin is reported to have anti-diabetic, antioxidant, and anticancer activities , Anemarrhenasaponin A2 is primarily characterized by its inhibition of ADP-induced platelet aggregation [2]. This is a classic example of how glycosylation dictates biological function; the glycoside does not automatically possess the same activity profile as its aglycone.

Glycoside vs aglycone
Class-level inference
Glycoside (Anemarrhenasaponin A2): antiplatelet activity. Aglycone (Sarsasapogenin): reported antidiabetic, antioxidant, anticancer activities.
Glycosylation shifts primary bioactivity; profiles may differ substantially.
Literature-based comparison; direct SAR validation recommended.
Structure-Activity Relationship Glycosylation Pharmacology

Anemarrhenasaponin A2 Application Scenarios


ADP Pathway Antiplatelet Studies

Anemarrhenasaponin A2 is a targeted tool for dissecting the ADP-dependent pathway of platelet activation. As established in Section 3, it demonstrates a specific, though moderate, inhibitory effect on ADP-induced aggregation in rat platelet-rich plasma (PRP) at 50-100 µg/mL [1]. This makes it suitable for *in vitro* and *ex vivo* thrombosis studies where a defined, non-maximal effect on the P2Y purinoceptor pathway is desired. It is not the most potent antiplatelet agent from its source (that is Timosaponin A-III [2]), but this lower potency can be an advantage for studying subtle modulation of platelet function or for use in combination studies where a strong effect is undesirable.

Quality Control Standard for Extracts

The validated UHPLC-QTOF-MS method [3] provides a robust framework for using Anemarrhenasaponin A2 as a chemical marker. For quality control (QC) in the production of botanical extracts or traditional Chinese medicine preparations (e.g., Zhimu concentrate-granules [3]), procuring a high-purity (≥98% by HPLC ) standard of Anemarrhenasaponin A2 is essential. It allows for the accurate quantification of this specific saponin in raw materials and finished products, ensuring batch-to-batch consistency and supporting standardization efforts where this compound is a key active or marker constituent.

SAR Studies on Saponin Glycosides

As a well-characterized glycoside of Sarsasapogenin [4], Anemarrhenasaponin A2 serves as a valuable comparator in SAR studies. Its specific activity profile (antiplatelet) and glycosylation pattern (O-β-D-glucopyranosyl(1-2)O-β-D-galactopyranoside [4]) provide a defined benchmark. Researchers can systematically modify the sugar moiety or compare its activity with other glycosides (like Timosaponin A-III) and the parent aglycone to elucidate the precise structural features responsible for antiplatelet activity versus other effects like cytotoxicity or anti-inflammation.

Cardiovascular Gene Expression Modulation

While evidence for Anemarrhenasaponin A2 is not specific to this point, a related study on total saponins from *Anemarrhena asphodeloides* showed downregulation of cardiovascular-related genes (AGT, ADRA2R, ECE-1) in human vascular endothelial cells [5]. Anemarrhenasaponin A2, as a defined constituent of this saponin mixture, is a candidate for follow-up studies to determine if it individually or synergistically contributes to these gene expression changes. This positions it as a specific molecular probe for exploring the mechanisms behind the broader cardiovascular effects of *Anemarrhena* saponins.

Application
Selection Property
Validation Focus
ADP pathway platelet studies
ADP-induced aggregation inhibitory profile; moderate response context
Platelet aggregation endpoint review; pathway-specific response interpretation
Quality control marker for extracts
UHPLC-QTOF-MS quantifiable; high-purity standard available
Identity and purity confirmation; batch-to-batch consistency verification
Saponin SAR studies
Defined glycosylation pattern; antiplatelet activity benchmark
Glycoside structure-activity relationship review; aglycone comparison
Cardiovascular gene expression probe
Candidate from Anemarrhena saponin mixture
Gene expression modulation endpoints (AGT, ADRA2R, ECE-1); synergy/additive effect verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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